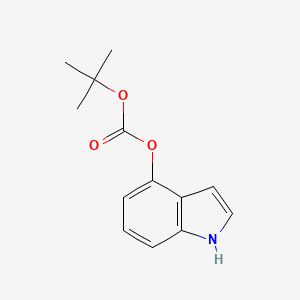

tert-butyl 1H-indol-4-yl carbonate

Description

BenchChem offers high-quality tert-butyl 1H-indol-4-yl carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 1H-indol-4-yl carbonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 1H-indol-4-yl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-13(2,3)17-12(15)16-11-6-4-5-10-9(11)7-8-14-10/h4-8,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSODYSTAWACLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=CC=CC2=C1C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677965 | |

| Record name | tert-Butyl 1H-indol-4-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093759-65-9 | |

| Record name | 1,1-Dimethylethyl 1H-indol-4-yl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1093759-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 1H-indol-4-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-butyl 1H-indol-4-yl carbonate synthesis pathway

An In-depth Technical Guide to the Synthesis of tert-butyl 1H-indol-4-yl carbonate

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for tert-butyl 1H-indol-4-yl carbonate, a key intermediate in pharmaceutical research and drug development. The document elucidates the core chemical principles, offers a detailed, field-proven experimental protocol, and addresses critical aspects of process control, including regioselectivity and troubleshooting. The synthesis is grounded in the selective O-acylation of 4-hydroxyindole using di-tert-butyl dicarbonate. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for the preparation of this valuable building block.

Introduction and Strategic Importance

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Functionalization of the indole ring at specific positions is crucial for modulating biological activity. 4-Hydroxyindole, in particular, serves as a versatile starting material. However, its phenolic hydroxyl group and the indole N-H proton are both nucleophilic, posing a challenge for selective chemical transformations.

The title compound, tert-butyl 1H-indol-4-yl carbonate (CAS 1093759-65-9), is an essential intermediate where the 4-position hydroxyl group is masked with a tert-butoxycarbonyl (Boc) protecting group.[1][2][3] This protection strategy is advantageous because the Boc group is stable under a wide range of nucleophilic and basic conditions but can be readily removed under mild acidic conditions, ensuring orthogonality with other common protecting groups like Fmoc or Cbz.[4] This guide details a reliable synthesis pathway, focusing on the critical aspects of achieving high regioselectivity for O-acylation over N-acylation.

Compound Data Table

| Property | Value | Reference |

| Chemical Name | tert-butyl 1H-indol-4-yl carbonate | [1] |

| CAS Number | 1093759-65-9 | [1][2] |

| Molecular Formula | C₁₃H₁₅NO₃ | [1] |

| Molecular Weight | 233.26 g/mol | [1] |

| Appearance | Expected to be a crystalline solid | [5] |

| InChI Key | SVSODYSTAWACLJ-UHFFFAOYSA-N | [1] |

Retrosynthetic Analysis and Strategy

The synthesis of tert-butyl 1H-indol-4-yl carbonate is conceptually straightforward, relying on the formation of a carbonate ester bond. The primary retrosynthetic disconnection breaks the C-O bond of the carbonate, identifying 4-hydroxyindole and a suitable tert-butoxycarbonylating agent as the key precursors.

Managing Regioselectivity: O- vs. N-Acylation

The indole N-H has a pKa of approximately 17, making it significantly less acidic than the phenolic O-H (pKa ≈ 10). Under the reaction conditions using a mild base like triethylamine (pKa of conjugate acid ≈ 10.7), the equilibrium strongly favors the deprotonation of the more acidic phenol. This difference in acidity is the cornerstone of achieving high regioselectivity. The use of stronger bases (e.g., NaH) would lead to competitive or complete N-acylation and must be avoided. [6]

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Purity | Source |

| 4-Hydroxyindole | 133.15 | 10.0 | 1.33 g | >98% | Commercially available |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 12.0 (1.2 eq) | 2.62 g | >97% | Commercially available |

| Triethylamine (TEA) | 101.19 | 15.0 (1.5 eq) | 2.08 mL | >99% | Distilled from CaH₂ |

| Tetrahydrofuran (THF) | - | - | 40 mL | Anhydrous | Solvent purification system |

| Ethyl Acetate (EtOAc) | - | - | ~200 mL | Reagent grade | - |

| Saturated aq. NH₄Cl | - | - | ~50 mL | - | - |

| Brine | - | - | ~50 mL | - | - |

| Anhydrous Na₂SO₄ | - | - | - | Granular | - |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-hydroxyindole (1.33 g, 10.0 mmol).

-

Dissolution: Add anhydrous tetrahydrofuran (40 mL) to the flask and stir at room temperature until all the solid dissolves.

-

Addition of Base: Add triethylamine (2.08 mL, 15.0 mmol) to the solution via syringe. Stir for 5 minutes.

-

Addition of Acylating Agent: In a separate beaker, dissolve di-tert-butyl dicarbonate (2.62 g, 12.0 mmol) in a minimal amount of THF (~5 mL). Add this solution dropwise to the reaction mixture at room temperature over 10 minutes. Note: Gas evolution (CO₂) will be observed. [7]5. Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material (4-hydroxyindole) is polar, while the product is significantly less polar.

-

Quenching: Once the reaction is complete (disappearance of starting material by TLC), carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel. Elute with a gradient of 10% to 30% ethyl acetate in hexanes to afford tert-butyl 1H-indol-4-yl carbonate as a white to off-white solid.

-

Drying: Dry the purified product under high vacuum to remove residual solvents.

Process Workflow Diagram

Characterization and Quality Control

To confirm the identity and assess the purity of the synthesized tert-butyl 1H-indol-4-yl carbonate, the following analytical techniques are recommended:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the indole ring protons, the indole N-H proton (a broad singlet), and a sharp singlet at approximately 1.5 ppm integrating to 9 protons, corresponding to the tert-butyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all 13 carbon atoms, including the distinct signal for the carbonate carbonyl carbon (~150-155 ppm) and the quaternary and methyl carbons of the tert-butyl group.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight.

-

Infrared (IR) Spectroscopy: Key stretches to observe include the N-H stretch of the indole (~3400 cm⁻¹) and the C=O stretch of the carbonate group (~1760 cm⁻¹).

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Reagents:

-

Di-tert-butyl dicarbonate (Boc₂O): Is a lachrymator and should be handled with care. It is moisture-sensitive.

-

Triethylamine (TEA): Is a corrosive and flammable liquid with a strong, unpleasant odor. Handle only in a fume hood.

-

Tetrahydrofuran (THF): Is highly flammable and can form explosive peroxides upon storage. Use anhydrous grade from a freshly opened container or a solvent purification system.

-

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Inactive 4-hydroxyindole (oxidized).2. Wet solvent or reagents.3. Insufficient base. | 1. Use fresh, high-purity 4-hydroxyindole.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Use freshly distilled TEA. |

| Formation of Side Product(s) | 1. N-acylation product observed.2. Reaction of base with Boc₂O. | 1. Avoid stronger bases. Ensure temperature does not exceed room temperature.2. Add Boc₂O slowly to the reaction mixture. |

| Incomplete Reaction | 1. Insufficient reaction time.2. Not enough Boc₂O. | 1. Allow the reaction to stir for a longer period, monitoring by TLC.2. Use at least 1.2 equivalents of Boc₂O. |

| Difficult Purification | Co-elution of product with unreacted Boc₂O or byproducts. | 1. Quench the reaction thoroughly.2. Use a slow gradient during column chromatography for better separation. |

Conclusion

The synthesis of tert-butyl 1H-indol-4-yl carbonate is reliably achieved through the selective O-acylation of 4-hydroxyindole with di-tert-butyl dicarbonate. The key to success lies in leveraging the differential acidity of the phenolic hydroxyl group and the indole N-H proton, employing a mild base such as triethylamine to ensure high regioselectivity. The detailed protocol and troubleshooting guide provided herein offer a robust framework for the efficient and reproducible production of this important synthetic intermediate, facilitating further research and development in medicinal chemistry.

References

- finetech industry limited.

- King-Pharm.

- AiFChem.

- Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP).

- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

- Sigma-Aldrich.

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

- J&K Scientific LLC. BOC Protection and Deprotection.

-

Wikipedia. Di-tert-butyl dicarbonate. [Link]

- Suzhou Highfine Biotech Co.,Ltd.

-

Reddit. Having great trouble with a Boc-protection reaction. [Link]

- Chaloin, O., et al. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)

Sources

- 1. tert-butyl 1H-indol-4-yl carbonate | CAS: 1093759-65-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. tert-butyl 1H-indol-4-yl carbonate [1093759-65-9] | King-Pharm [king-pharm.com]

- 3. 1093759-65-9 | tert-Butyl 1H-indol-4-yl carbonate - AiFChem [aifchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Sapphire North America [sapphire-usa.com]

- 6. Synthesis of Indole Analogues of the Natural Schweinfurthins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

An In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl 1H-Indol-4-yl Carbonate

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of tert-butyl 1H-indol-4-yl carbonate, a key heterocyclic intermediate in medicinal chemistry and drug development. While specific experimental data for this compound is not extensively published, this document synthesizes information from analogous structures and established analytical principles to present a robust profile. We will cover its molecular identity, core physical properties, and a detailed spectroscopic and chromatographic profile. Furthermore, this guide offers field-proven, step-by-step protocols for the analytical characterization of this molecule, designed to ensure scientific integrity and reproducibility in a research setting. The methodologies described herein are intended to serve as a self-validating system for researchers and drug development professionals working with this and similar indole derivatives.

Molecular Identity and Core Properties

tert-Butyl 1H-indol-4-yl carbonate is a derivative of indole, a fundamental scaffold in numerous biologically active compounds. The attachment of a tert-butyl carbonate group at the 4-position phenolic hydroxyl group modifies its electronic properties and provides a chemically labile handle, often utilized as a protecting group in multi-step organic synthesis.

Chemical Structure

The structure consists of a bicyclic indole core with a tert-butoxycarbonyl group attached via an oxygen atom at the C4 position of the benzene ring.

Caption: Molecular structure of tert-butyl 1H-indol-4-yl carbonate.

Key Identifiers

All quantitative data and identifiers have been consolidated into the table below for ease of reference.

| Identifier | Value | Source(s) |

| Chemical Name | tert-butyl 1H-indol-4-yl carbonate | [1][2] |

| CAS Number | 1093759-65-9 | [1][2] |

| Molecular Formula | C₁₃H₁₅NO₃ | [1][2] |

| Molecular Weight | 233.26 g/mol | [1] |

| InChI Key | SVSODYSTAWACLJ-UHFFFAOYSA-N | [1] |

| Purity (Typical) | ≥95% | [3] |

Summary of Physicochemical Properties

The properties listed are based on predictions from the molecular structure and data from analogous compounds. Experimental verification is highly recommended.

| Property | Predicted Value / Observation | Rationale / Context |

| Appearance | White to off-white or pale yellow solid | Indole derivatives are typically crystalline solids at room temperature.[4] |

| Melting Point | Not reported; likely >100 °C | The rigid indole core and potential for hydrogen bonding suggest a defined melting point. Experimental determination via DSC is required. |

| Boiling Point | Decomposes before boiling | Aromatic compounds with labile groups like tert-butyl carbonates tend to decompose at elevated temperatures. TGA would confirm the decomposition temperature. |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, Ethyl Acetate; Sparingly soluble in alcohols; Insoluble in water. | The non-polar tert-butyl group and aromatic system dominate, suggesting solubility in common organic solvents. |

| pKa | Indole NH proton ~17; Carbonate group is non-ionizable. | The indole N-H is weakly acidic. The molecule lacks significant basic or acidic centers under physiological conditions.[5] |

Spectroscopic and Chromatographic Profile

A comprehensive analytical workflow is critical for confirming the identity, structure, and purity of synthetic intermediates like tert-butyl 1H-indol-4-yl carbonate.

Caption: A typical analytical workflow for physicochemical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination.[6][7] The predicted chemical shifts (in ppm) in a solvent like DMSO-d₆ are as follows:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~11.2 (s, 1H): This broad singlet corresponds to the indole N-H proton. Its chemical shift is concentration and solvent-dependent.

-

δ 7.0-7.5 (m, 4H): The aromatic protons on the indole ring will appear in this region. Specifically for the 4-substituted pattern, one would expect a triplet for H6, and doublets for H5 and H7, along with a signal for H2. The H3 proton signal will also be in this region.

-

δ 1.55 (s, 9H): A sharp, strong singlet characteristic of the nine equivalent protons of the tert-butyl group.[8]

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~151.0: The carbonyl carbon (C=O) of the carbonate group.[9]

-

δ 100-140: A series of signals corresponding to the eight carbons of the indole ring. The carbon attached to the carbonate (C4) will be significantly downfield.

-

δ ~83.0: The quaternary carbon of the tert-butyl group.

-

δ ~27.5: The three equivalent methyl carbons of the tert-butyl group.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify key functional groups. Expected characteristic absorption bands (in cm⁻¹) include:

-

~3400-3300 cm⁻¹ (sharp): N-H stretch of the indole ring.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2980-2850 cm⁻¹: Aliphatic C-H stretching from the tert-butyl group.

-

~1750-1730 cm⁻¹ (strong): C=O stretching of the carbonate functional group.

-

~1250-1150 cm⁻¹ (strong): C-O stretching of the carbonate ester linkage.

Mass Spectrometry (MS)

Electrospray ionization (ESI) coupled with a time-of-flight (TOF) or quadrupole mass analyzer is ideal.

-

Expected [M+H]⁺: 234.1125 (Calculated for C₁₃H₁₆NO₃⁺). High-resolution mass spectrometry (HRMS) should confirm this value within ±5 ppm.

-

Major Fragmentation Pathways: A characteristic loss of 56 Da corresponding to isobutylene (C₄H₈) from the tert-butyl group is a common fragmentation pattern for tert-butyl esters and carbonates. Another expected fragmentation is the loss of the entire tert-butoxycarbonyl group.

Standard Operating Procedures for Characterization

The following protocols provide a framework for the rigorous, in-house validation of tert-butyl 1H-indol-4-yl carbonate.

Protocol for Purity Determination via HPLC

Causality: Reverse-phase HPLC separates compounds based on hydrophobicity. This method is ideal for assessing the purity of small organic molecules and detecting non-polar impurities.

-

Instrumentation: HPLC or UPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B, and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 254 nm.

-

Sample Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile. Dilute to 0.1 mg/mL with 50:50 Water:Acetonitrile.

-

Analysis: Inject 5 µL. Purity is calculated based on the area percentage of the main peak.

Protocol for Structural Elucidation via NMR Spectroscopy

Causality: NMR provides detailed information about the chemical environment of each hydrogen and carbon atom, allowing for definitive structural confirmation.

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

-

Data Processing: Process the FID files with appropriate Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ 2.50) and the ¹³C spectrum to the DMSO carbon signals (δ 39.52).

Protocol for Thermal Analysis via DSC

Causality: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, allowing for the precise determination of melting point and other thermal transitions.

-

Instrumentation: A calibrated DSC instrument.

-

Sample Preparation: Accurately weigh 2-5 mg of the solid into an aluminum DSC pan and seal it.

-

Method:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere.

-

-

Analysis: The melting point is determined as the onset or peak of the endothermic event corresponding to melting.

Chemical Stability, Storage, and Handling

Thermal and Chemical Stability

The tert-butyl carbonate group is a well-known protecting group in organic synthesis.[10] Its stability is a key consideration:

-

Acid Lability: The group is readily cleaved under moderately acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield 4-hydroxyindole, isobutylene, and carbon dioxide.

-

Base Stability: It is generally stable to a wide range of basic conditions.

-

Thermal Stability: As noted, the compound will likely decompose upon heating to high temperatures. The decomposition temperature can be determined using Thermogravimetric Analysis (TGA).

Recommended Storage Conditions

To ensure long-term integrity, the compound should be stored in a well-sealed container, protected from light and moisture, at 2-8 °C.

Handling and Safety Precautions

-

Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for detailed toxicological information.

Conclusion

tert-Butyl 1H-indol-4-yl carbonate is a valuable synthetic intermediate whose utility is defined by its specific physicochemical properties. This guide provides a predictive but comprehensive profile, grounded in established chemical principles and data from related structures. The detailed analytical protocols herein offer a clear path for researchers to confirm the identity, purity, and characteristics of this compound, ensuring the quality and reproducibility of their scientific endeavors.

References

- finetech industry limited.

- King-Pharm.

- AiFChem.

- Benchchem. An In-depth Technical Guide to the Structural and Chemical Isomers of Indole.

- YouTube.

- Benchchem.

- Sapphire North America. (1H-Indol-4-yl)-Carbamic Acid tert-butyl ester.

- PMC - NIH.

- Organic Chemistry Portal. tert-Butyl Esters.

- Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra.

- SpectraBase. Tert-butyl methyl carbonate - Optional[13C NMR] - Chemical Shifts.

Sources

- 1. tert-butyl 1H-indol-4-yl carbonate | CAS: 1093759-65-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. tert-butyl 1H-indol-4-yl carbonate [1093759-65-9] | King-Pharm [king-pharm.com]

- 3. 1093759-65-9 | tert-Butyl 1H-indol-4-yl carbonate - AiFChem [aifchem.com]

- 4. Sapphire North America [sapphire-usa.com]

- 5. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. tert-Butyl Esters [organic-chemistry.org]

An In-depth Technical Guide to tert-butyl 1H-indol-4-yl carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Oxygenated Indoles and the Role of tert-butyl 1H-indol-4-yl carbonate

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its versatile structure allows for functionalization at various positions, leading to a diverse array of biologically active molecules.[3][4] Among these, 4-oxygenated indoles are a particularly important class of intermediates in the synthesis of compounds targeting a range of therapeutic areas, including cardiovascular and neurological disorders.[5] The hydroxyl group at the 4-position serves as a key handle for further molecular elaboration.

However, the inherent reactivity of the phenolic hydroxyl group and the indole NH proton necessitates a robust protection strategy during multi-step syntheses. This is where tert-butyl 1H-indol-4-yl carbonate (CAS Number: 1093759-65-9) emerges as a molecule of significant interest. By masking the reactive 4-hydroxyl group as a tert-butyl carbonate, this compound provides a stable yet readily cleavable intermediate, streamlining complex synthetic pathways. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability in various reaction conditions and its facile removal under specific acidic or basic conditions.[6]

This technical guide provides a comprehensive overview of tert-butyl 1H-indol-4-yl carbonate, from its synthesis and physicochemical properties to its reactivity and strategic applications in drug discovery and development.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of tert-butyl 1H-indol-4-yl carbonate is fundamental to its effective use in synthesis. The table below summarizes its key identifiers and calculated properties.

| Property | Value | Source |

| CAS Number | 1093759-65-9 | [7] |

| Molecular Formula | C₁₃H₁₅NO₃ | [8] |

| Molecular Weight | 233.26 g/mol | [8] |

| Appearance | Expected to be a solid | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show a prominent singlet at approximately 1.5-1.6 ppm, integrating to 9 protons, which is characteristic of the tert-butyl group.[9][10] The aromatic protons on the indole ring will appear in the range of 6.5-7.5 ppm, with coupling patterns indicative of their substitution. The indole NH proton will likely appear as a broad singlet at a downfield chemical shift (δ > 8.0 ppm).

-

¹³C NMR: The spectrum will feature a quaternary carbon of the tert-butyl group around 80-85 ppm and the methyl carbons of the tert-butyl group around 28 ppm.[9] The carbonyl carbon of the carbonate will resonate in the range of 150-155 ppm. The aromatic carbons of the indole ring will appear between 100 and 140 ppm.

-

Mass Spectrometry: The mass spectrum (electron ionization) is expected to show a molecular ion peak (M⁺) at m/z = 233. A characteristic fragmentation pattern for tert-butyl carbonates involves the loss of isobutylene (56 Da) and carbon dioxide (44 Da) to give the corresponding phenol.[11]

-

Infrared (IR) Spectroscopy: A strong carbonyl stretching band is expected around 1760 cm⁻¹, characteristic of an aryl tert-butyl carbonate.[11]

Synthesis and Purification

The synthesis of tert-butyl 1H-indol-4-yl carbonate is conceptually straightforward, involving the protection of the hydroxyl group of 4-hydroxyindole with a Boc group. The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O).

Conceptual Synthesis Workflow

The overall synthetic strategy involves the O-acylation of 4-hydroxyindole with di-tert-butyl dicarbonate. This reaction is typically base-catalyzed to deprotonate the phenolic hydroxyl group, enhancing its nucleophilicity.

Caption: Synthesis of tert-butyl 1H-indol-4-yl carbonate.

Detailed Experimental Protocol (Proposed)

This protocol is based on established methods for the Boc protection of phenols.[11][12]

Materials:

-

4-Hydroxyindole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP) or Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxyindole (1.0 eq) in anhydrous THF or DCM.

-

Addition of Base: Add a catalytic amount of DMAP (0.1 eq) or a stoichiometric amount of Et₃N (1.2 eq). Stir the solution at room temperature for 10-15 minutes.

-

Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 1H-indol-4-yl carbonate.[13]

Reactivity and Deprotection Strategies

The utility of tert-butyl 1H-indol-4-yl carbonate lies in the stability of the Boc protecting group under a range of conditions and its selective removal when desired.

Stability

The tert-butyl carbonate group is generally stable to a variety of nucleophilic reagents and basic conditions.[14] This stability allows for chemical modifications at other positions of the indole ring without affecting the protected hydroxyl group. The bulky tert-butyl group also provides steric hindrance, further enhancing the stability of the phenol.[15]

Deprotection

The removal of the Boc group to regenerate the free 4-hydroxyindole can be achieved under specific conditions, primarily acidic or thermal.

The Boc group is labile to strong acids.[16] Treatment with acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent efficiently cleaves the carbonate to liberate the phenol, isobutylene, and carbon dioxide.

Caption: Deprotection of the Boc group.

Experimental Protocol (Acidic Deprotection):

-

Dissolve tert-butyl 1H-indol-4-yl carbonate in dichloromethane.

-

Add trifluoroacetic acid (TFA) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent.

While generally stable to bases, under certain conditions, such as refluxing in aqueous methanolic potassium carbonate, the Boc group on phenols can be cleaved.[6][17] This offers an alternative deprotection strategy, particularly if acid-sensitive functional groups are present elsewhere in the molecule.

Thermolytic cleavage of N-Boc groups from indoles has been reported, and similar conditions may be applicable for the O-Boc group, often requiring elevated temperatures in a suitable solvent like trifluoroethanol.[18]

Applications in Drug Discovery and Development

The primary application of tert-butyl 1H-indol-4-yl carbonate is as a strategic intermediate in the synthesis of complex, biologically active molecules. The protected 4-hydroxyindole core allows for a variety of synthetic manipulations that would otherwise be complicated by the free hydroxyl and NH groups.

Gateway to 4-Substituted Indole Analogs

Once other desired functionalities are installed on the indole scaffold, the 4-hydroxyl group can be unmasked and serve as a versatile handle for further derivatization. For instance, it can be converted to an ether, ester, or used in cross-coupling reactions to introduce a wide range of substituents at the 4-position. Many 4-substituted indole derivatives have shown promise in various therapeutic areas.

Role in the Synthesis of Bioactive Compounds

Indole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4] The ability to selectively functionalize the indole ring, facilitated by protecting groups like the one in tert-butyl 1H-indol-4-yl carbonate, is crucial for the development of new drug candidates.

Conclusion

tert-butyl 1H-indol-4-yl carbonate is a valuable synthetic intermediate that provides a stable and readily cleavable protected form of 4-hydroxyindole. Its well-defined synthesis and predictable reactivity make it an essential tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its properties, synthesis, and deprotection strategies, as outlined in this guide, will enable its effective utilization in the construction of complex and novel indole-based therapeutic agents.

References

- Application Note – N-Boc protection. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/414/278/synple-boc-protection-app-note-ms.pdf]

- Houlihan, F., Bouchard, F., Frechet, J. M. J., & Willson, C. G. (1985). Phase transfer catalysis in the tert-butyloxycarbonylation of alcohols, phenols, enols, and thiols with di-tert-butyl dicarbonate. Canadian Journal of Chemistry, 63(1), 153-162. [URL: https://www.researchgate.

- Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers. Part 1. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11456434/]

- Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v86p0011]

- Wiley-VCH 2007 - Supporting Information. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.200701141]

- SUPPLEMENTARY INFORMATION Recycled Pb/C-catalyzed one-pot synthesis of 1-carbonyl-1H-indoles from 2-iodoanilines and calcium carbide. [URL: https://www.infona.pl/resource/bwmeta1.element.springer-s12274-015-0985-0/content/v0.98-s12274-015-0985-0.pdf]

- 4-Hydroxyindole-3-carboxaldehyde, N-BOC protected. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/4-hydroxyindole-3-carboxaldehyde-n-boc-protected-404888-00-2]

- Alcohol or phenol synthesis by carbonate cleavage. Organic Chemistry Portal. [URL: https://www.organic-chemistry.

- Synthesis of a Regioregular Series of Poly(aryl ether carbonates) and Their Glass Transition Temperatures. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2852033/]

- Carbonate synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.

- 1 H NMR and 13 C NMR of the prepared compounds. ResearchGate. [URL: https://www.researchgate.net/figure/1-H-NMR-and-13-C-NMR-of-the-prepared-compounds_tbl3_275529124]

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11192801/]

- SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v81p0262]

- Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. ResearchGate. [URL: https://www.researchgate.net/publication/229046648_Base-Labile_tert-Butoxycarbonyl_Boc_Group_on_Phenols]

- Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. [URL: https://scitechdaily.com/revolutionary-advances-in-indole-chemistry-promise-to-speed-up-drug-development/]

- Mild Deprotection of tert‐Butyl Carbamates of NH‐Heteroarenes under Basic Conditions. ResearchGate. [URL: https://www.researchgate.net/publication/227692138_Mild_Deprotection_of_tert-Butyl_Carbamates_of_NH-Heteroarenes_under_Basic_Conditions]

- Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10742512/]

- Supporting Information. [URL: https://www.

- Amine Protection / Deprotection. Fisher Scientific. [URL: https://www.fishersci.co.uk/gb/en/technical-support/applications-and-techniques/chemistry-building-blocks/amine-protection-deprotection.html]

- Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. [URL: https://www.derpharmachemica.

- Indole N‐Boc deprotection method development. ResearchGate. [URL: https://www.researchgate.net/figure/Indole-N-Boc-deprotection-method-development_fig1_323485747]

- Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [URL: https://www.mdpi.com/1420-3049/23/11/2985]

- t-Butyl group towers over other 1H resonances. ACD/Labs. [URL: https://www.acdlabs.com/2008/07/t-butyl-group-towers-over-other-1h-resonances/]

- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.8b00224]

- Indole chemistry breakthrough opens doors for more effective drug synthesis. [URL: https://www.nanowerk.com/news2/chem-news/newsid=63952.php]

- Organocatalytic enantioselective allylic alkylation of MBH-carbonates with β-ketoesters. The Royal Society of Chemistry. [URL: https://www.rsc.

- Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7072488/]

- tert-Butyloxycarbonyl protecting group. Wikipedia. [URL: https://en.wikipedia.org/wiki/Tert-butyloxycarbonyl_protecting_group]

- tert-Butyl Esters. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/carboxylicacids/tert-butyl-esters.shtm]

- 4-Hydroxyindole. BOC Sciences. [URL: https://www.bocsci.com/product/4-hydroxyindole-cas-2380-94-1-408998.html]

- tert-Butyl Ethers. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/hydroxyl/tert-butyl-ethers.shtm]

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate. [URL: https://www.researchgate.

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7311149/]

- Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. [URL: https://www.researchgate.net/publication/227691880_Deprotection_of_N-tert-Butoxycarbonyl_Boc_Groups_in_the_Presence_of_tert-Butyl_Esters]

- tert-butyl 1H-indol-4-yl carbonate [1093759-65-9]. King-Pharm. [URL: https://www.king-pharm.

- Boc-Protected Amino Groups. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.shtm]

- Protection of Phenols as t-Butyl Ethers under Mild Conditions. ResearchGate. [URL: https://www.researchgate.net/publication/257321689_Protection_of_Phenols_as_t-Butyl_Ethers_under_Mild_Conditions]

-

One-pot synthesis of methanone from tosylmethyl isocyanide and carbonyl compound. ResearchGate. [URL: https://www.researchgate.net/publication/281140954_One-pot_synthesis_of_4-tert-butyl-1H-pyrrol-3-ylphenylmethanone_from_tosylmethyl_isocyanide_and_carbonyl_compound]

- Reactivity of phenols with carbonates. Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.

- Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10671607/]

- Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30676001/]

- Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4012318/]

- Phenol, m-tert-butyl-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C585461&Type=JANAFG&Table=A-G]

- tert-butyl 1H-indol-4-yl carbonate. Finetech Industry Limited. [URL: https://www.finetech-industry.

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioengineer.org [bioengineer.org]

- 3. news-medical.net [news-medical.net]

- 4. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct Synthesis of Diphenyl Carbonate from Phenol and Carbon Dioxide Over Ti-Salen-Based Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. King-Pharm Co., Ltd. [king-pharm.com]

- 8. tert-butyl 1H-indol-4-yl carbonate | CAS: 1093759-65-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 9. ias.ac.in [ias.ac.in]

- 10. acdlabs.com [acdlabs.com]

- 11. researchgate.net [researchgate.net]

- 12. Carbonate synthesis [organic-chemistry.org]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. Boc-Protected Amino Groups [organic-chemistry.org]

- 15. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to tert-butyl 1H-indol-4-yl carbonate: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of tert-butyl 1H-indol-4-yl carbonate, a key heterocyclic intermediate in contemporary drug discovery and development. The guide details a robust and validated synthetic protocol, thorough spectroscopic characterization, and discusses its strategic application as a versatile building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic and therapeutic discovery endeavors.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The functionalization of the indole nucleus is a critical aspect of drug design, allowing for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. tert-butyl 1H-indol-4-yl carbonate has emerged as a valuable intermediate, primarily utilized for the introduction of a protected hydroxyl group at the 4-position of the indole ring. The tert-butoxycarbonyl (Boc) group serves as an effective protecting group that can be readily removed under acidic conditions, providing a strategic handle for subsequent synthetic transformations.[2] This guide elucidates the molecular structure, provides a detailed synthesis protocol, and explores the utility of this compound in the synthesis of pharmacologically relevant molecules.

Molecular Structure and Properties

tert-butyl 1H-indol-4-yl carbonate possesses the core indole bicyclic system with a tert-butyl carbonate moiety attached to the 4-position.

Table 1: Physicochemical Properties of tert-butyl 1H-indol-4-yl carbonate

| Property | Value | Source |

| CAS Number | 1093759-65-9 | [3][4][5] |

| Molecular Formula | C₁₃H₁₅NO₃ | [3][4] |

| Molecular Weight | 233.26 g/mol | [3][4] |

| InChI Key | SVSODYSTAWACLJ-UHFFFAOYSA-N | [3][4] |

Synthesis of tert-butyl 1H-indol-4-yl carbonate

The synthesis of tert-butyl 1H-indol-4-yl carbonate is most effectively achieved through the reaction of 4-hydroxyindole with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard method for the protection of hydroxyl groups as their tert-butyl carbonates.[2] The causality behind this experimental choice lies in the high reactivity of Boc₂O towards nucleophiles in the presence of a suitable base, and the stability of the resulting carbonate under a variety of reaction conditions, while still being readily cleavable.

Synthetic Workflow

The overall synthetic transformation is depicted below:

Caption: Synthetic workflow for tert-butyl 1H-indol-4-yl carbonate.

Experimental Protocol

This protocol is a self-validating system, designed for high yield and purity.

Materials:

-

4-Hydroxyindole

-

Di-tert-butyl dicarbonate (Boc₂O)[6]

-

4-(Dimethylamino)pyridine (DMAP) or Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 4-hydroxyindole (1.0 eq) in anhydrous THF or CH₂Cl₂ (approximately 0.1 M concentration) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMAP (0.1 eq) or a stoichiometric amount of Et₃N (1.2 eq).

-

Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature. The choice of Boc₂O is predicated on its efficacy in forming the desired carbonate with minimal side products.[7]

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material (4-hydroxyindole) is consumed.

-

Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 1H-indol-4-yl carbonate as a pure solid.

Spectroscopic Characterization

Accurate structural elucidation is paramount for ensuring the identity and purity of the synthesized compound. The following section details the expected spectroscopic data for tert-butyl 1H-indol-4-yl carbonate. While a dedicated experimental spectrum for this specific molecule is not widely published, the following data are predicted based on the analysis of structurally similar indole derivatives and compounds containing the tert-butyl carbonate functional group.[8][9][10]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the indole ring protons and the tert-butyl group. The protons on the indole ring will exhibit splitting patterns typical of a substituted benzene ring and the pyrrole moiety. The nine protons of the tert-butyl group will appear as a sharp singlet.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | br s | 1H | N-H (indole) |

| ~7.20-7.30 | m | 2H | Ar-H |

| ~6.90-7.00 | m | 1H | Ar-H |

| ~6.60 | t | 1H | Indole H-3 |

| ~6.50 | t | 1H | Indole H-2 |

| 1.55 | s | 9H | -C(CH₃)₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all thirteen carbon atoms in the molecule. Key signals will include those for the carbonyl carbon of the carbonate, the quaternary carbon and methyl carbons of the tert-butyl group, and the eight carbons of the indole ring.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~152.0 | C=O (carbonate) |

| ~145.0 | C-4 (indole, attached to O) |

| ~137.0 | C-7a (indole) |

| ~125.0 | C-3a (indole) |

| ~122.0 | C-7 (indole) |

| ~121.0 | C-5 (indole) |

| ~110.0 | C-6 (indole) |

| ~105.0 | C-2 (indole) |

| ~100.0 | C-3 (indole) |

| ~84.0 | -C (CH₃)₃ |

| ~27.7 | -C(C H₃)₃ |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. For tert-butyl 1H-indol-4-yl carbonate, the expected molecular ion peak [M]⁺ would be at m/z 233.10. Common fragmentation patterns may include the loss of the tert-butyl group or the entire tert-butoxycarbonyl group.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies

| Frequency (cm⁻¹) | Functional Group |

| ~3400 | N-H stretch (indole) |

| ~2980 | C-H stretch (aliphatic) |

| ~1760 | C=O stretch (carbonate) |

| ~1250, 1150 | C-O stretch (carbonate) |

Applications in Drug Development

tert-butyl 1H-indol-4-yl carbonate is a strategic intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its primary role is to serve as a protected form of 4-hydroxyindole.

Role as a Protecting Group

The Boc group is a widely used protecting group for hydroxyl and amino functionalities in organic synthesis.[2] Its stability under basic and nucleophilic conditions, coupled with its facile removal under mild acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent), makes it an ideal choice for multi-step syntheses.[7] The deprotection mechanism involves the formation of a stable tert-butyl cation.

Caption: Deprotection of the tert-butyl carbonate group.

Intermediate in the Synthesis of Bioactive Molecules

The liberated 4-hydroxyindole can be further functionalized to generate a variety of derivatives. The hydroxyl group can be alkylated, acylated, or used in coupling reactions to introduce diverse substituents. This flexibility is crucial in structure-activity relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize its pharmacological profile. Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1]

Conclusion

tert-butyl 1H-indol-4-yl carbonate is a key synthetic intermediate with significant potential in drug discovery and development. This guide has provided a detailed protocol for its synthesis, a comprehensive overview of its spectroscopic characterization, and an analysis of its strategic utility. The ability to efficiently introduce and subsequently deprotect the 4-hydroxy functionality on the indole ring makes this compound an invaluable tool for medicinal chemists. The methodologies and data presented herein are intended to facilitate the use of tert-butyl 1H-indol-4-yl carbonate in the synthesis of novel therapeutic agents.

References

-

Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

Organic Syntheses. DI-tert-BUTYL DICARBONATE. Retrieved from [Link]

-

ResearchGate. 1H,13C and15N NMR spectra of ciprofloxacin | Request PDF. Retrieved from [Link]

-

Wikipedia. Di-tert-butyl dicarbonate. Retrieved from [Link]

-

Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

-

DergiPark. Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Retrieved from [Link]

-

Finetech Industry Limited. tert-butyl 1H-indol-4-yl carbonate | CAS: 1093759-65-9. Retrieved from [Link]

-

ResearchGate. (PDF) tert-Butyl 2,3-dihydro-1H-cyclopenta[b]indole-4-carboxylate. Retrieved from [Link]

-

ResearchGate. Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. Retrieved from [Link]

- Google Patents. EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds.

- Google Patents. CN113321609A - Method for synthesizing 4-hydroxyindole.

-

MDPI. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

-

PubMed. Discovery of 4-[3-(trans-3-dimethylaminocyclobutyl)-1H-indol-5-ylmethyl]-(4S)-oxazolidin-2-one (4991W93), a 5HT(1B/1D) receptor partial agonist and a potent inhibitor of electrically induced plasma extravasation. Retrieved from [Link]

- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

PubChem. Tert-butyl 3-formyl-1H-indol-4-ylcarbamate. Retrieved from [Link]

-

chemeurope.com. Di-tert-butyl dicarbonate. Retrieved from [Link]

-

Beyond Amines: The Broad Utility of Di-tert-butyl Dicarbonate in Chemical Synthesis. Retrieved from [Link]

-

PubMed Central. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. Retrieved from [Link]

-

ResearchGate. Activation of carboxylic acids as their active esters by means of tert-butyl 3-(3,4-dihydrobenzotriazine-4-on)yl carbonate | Request PDF. Retrieved from [Link]

-

ResearchGate. FT-IR spectrum of tert-butyl... | Download Scientific Diagram. Retrieved from [Link]

-

PubMed. A Novel Finding: 2,4-Di-tert-butylphenol from Streptomyces bacillaris ANS2 Effective Against Mycobacterium tuberculosis and Cancer Cell Lines. Retrieved from [Link]

-

ResearchGate. (PDF) Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. Retrieved from [Link]

-

ResearchGate. FT-IR spectrum of synthesized t-butyl esters of higher fatty acids.... Retrieved from [Link]

-

PubMed. Computational investigation of 2, 4-Di Tert Butyl Phenol as alpha amylase inhibitor isolated from Coccinia grandis (L.) Voigt using molecular docking, and ADMET parameters. Retrieved from [Link]

-

ResearchGate. (PDF) Synthesis, spectroscopic and DFT characterization of 4β-(4-tert-Butylphenoxy)phthalocyanine Positional Isomers for Non-linear Optical Absorption. Retrieved from [Link]

-

ResearchGate. Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. Retrieved from [Link]

-

Semantic Scholar. A Novel Finding: 2,4-Di-tert-butylphenol from Streptomyces bacillaris ANS2 Effective Against Mycobacterium tuberculosis and Cancer Cell Lines. Retrieved from [Link]

Sources

- 1. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 3. tert-butyl 1H-indol-4-yl carbonate [sigmaaldrich.com]

- 4. tert-butyl 1H-indol-4-yl carbonate | CAS: 1093759-65-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. tert-butyl 1H-indol-4-yl carbonate [1093759-65-9] | King-Pharm [king-pharm.com]

- 6. orgsyn.org [orgsyn.org]

- 7. Di-tert-butyl_dicarbonate [chemeurope.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

tert-butyl 1H-indol-4-yl carbonate spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Predicted Spectral Characteristics of tert-butyl 1H-indol-4-yl Carbonate

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for tert-butyl 1H-indol-4-yl carbonate, a key intermediate in synthetic organic chemistry. As a Senior Application Scientist, this document moves beyond a simple data listing to offer a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. The causality behind predicted chemical shifts, vibrational frequencies, and fragmentation patterns is explained, grounded in fundamental principles and data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for identifying and characterizing substituted indole derivatives. It includes detailed, field-proven protocols for data acquisition and visual diagrams to elucidate molecular structure and fragmentation pathways, ensuring both technical accuracy and practical utility.

Molecular Structure and Spectroscopic Rationale

tert-butyl 1H-indol-4-yl carbonate incorporates three key structural motifs that dictate its spectral signature: the indole bicyclic system, the 4-position carbonate linker, and the tert-butyl protecting group. The indole ring provides a distinct set of aromatic and heteroaromatic protons and carbons. The carbonate group introduces a characteristic carbonyl stretch in the IR spectrum and influences the electronic environment of the attached aromatic ring. The tert-butyl group yields a highly shielded, singlet signal in the ¹H NMR spectrum and a predictable fragmentation pattern in mass spectrometry.

Understanding the interplay of these components is crucial for accurate spectral assignment. The following sections will deconstruct the predicted spectrum, assigning specific signals to their corresponding structural features.

Caption: Molecular structure of tert-butyl 1H-indol-4-yl carbonate.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shifts are influenced by electron density, anisotropy, and spin-spin coupling with neighboring protons. For this molecule, we anticipate signals in the aromatic, pyrrolic, and aliphatic regions.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

|---|---|---|---|---|---|

| Indole N-H | ~8.20 | broad singlet (br s) | - | 1H | The N-H proton of an indole is typically deshielded and may exhibit broadening due to quadrupole effects and potential hydrogen bonding. |

| H-5 | ~7.30 | doublet of doublets (dd) | J ≈ 8.0, 7.5 | 1H | This proton is part of the benzene ring and is coupled to both H-6 and H-7. |

| H-2 | ~7.25 | triplet (t) | J ≈ 2.5 | 1H | Located on the pyrrole ring, this proton is coupled to H-3 and the N-H proton. |

| H-7 | ~7.15 | doublet (d) | J ≈ 8.0 | 1H | Coupled to H-6, this proton is influenced by the adjacent indole nitrogen. |

| H-6 | ~6.90 | doublet (d) | J ≈ 7.5 | 1H | Coupled to H-5, this proton is typically found in the more shielded region of the aromatic spectrum. |

| H-3 | ~6.60 | triplet (t) | J ≈ 2.5 | 1H | Coupled to H-2, this pyrrolic proton is shielded relative to H-2. |

| tert-Butyl -CH₃ | ~1.55 | singlet (s) | - | 9H | The nine equivalent protons of the tert-butyl group are highly shielded and show no coupling, resulting in a strong singlet.[1] |

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The presence of the electron-withdrawing carbonate group will influence the chemical shifts of the attached indole ring.

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| Carbonate C=O | ~152.5 | The carbonyl carbon of a carbonate ester is significantly deshielded.[1] |

| C-4 | ~143.0 | This carbon is directly attached to the electronegative oxygen of the carbonate, causing a downfield shift. |

| C-7a | ~136.0 | A quaternary carbon at the fusion of the two rings. |

| C-3a | ~128.0 | The second quaternary carbon at the ring junction. |

| C-2 | ~125.0 | A typical chemical shift for the C-2 carbon in an indole system. |

| C-6 | ~122.0 | Aromatic carbon within the benzene portion of the indole. |

| C-5 | ~117.0 | Aromatic carbon adjacent to the carbonate-substituted carbon. |

| C-7 | ~110.0 | Aromatic carbon influenced by the adjacent nitrogen atom. |

| C-3 | ~103.0 | The C-3 carbon of the pyrrole ring is typically shielded. |

| Quaternary C (tert-Butyl) | ~82.0 | The quaternary carbon of the tert-butyl group attached to an oxygen atom.[1] |

| Methyl C (tert-Butyl) | ~28.0 | The three equivalent, highly shielded methyl carbons of the tert-butyl group.[1][2] |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups based on their characteristic vibrational frequencies. The spectrum of tert-butyl 1H-indol-4-yl carbonate is expected to be dominated by absorptions from the N-H, C=O, and C-O bonds.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

|---|---|---|---|

| ~3400 | N-H stretch | Medium, Sharp | Characteristic of the indole N-H bond. |

| ~3100-3000 | Aromatic C-H stretch | Medium | Vibrations of C-H bonds on the indole ring. |

| ~2980 | Aliphatic C-H stretch | Medium-Strong | Asymmetric and symmetric stretching of the C-H bonds in the tert-butyl group. |

| ~1750 | C=O stretch (carbonate) | Strong, Sharp | A key diagnostic peak for the carbonate functional group. This is typically at a higher frequency than a standard ester or ketone. |

| ~1600, ~1470 | C=C stretch (aromatic) | Medium | Skeletal vibrations of the indole ring. |

| ~1280, ~1160 | C-O stretch | Strong | Asymmetric and symmetric stretching of the C-O bonds in the carbonate ester group. |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable methods.

-

Molecular Ion (M⁺): The calculated molecular weight is 247.28 g/mol . The high-resolution mass spectrum should show a molecular ion peak ([M+H]⁺) at m/z 248.1285.

-

Major Fragmentation: The most characteristic fragmentation pathway for a tert-butyl ester or carbonate is the loss of the tert-butyl group or isobutylene. This cleavage is driven by the formation of a stable tert-butyl cation or the neutral isobutylene molecule.

Caption: Predicted major fragmentation pathways in mass spectrometry.

Experimental Protocols

The following are generalized, best-practice methodologies for acquiring high-quality spectral data for a novel organic compound like tert-butyl 1H-indol-4-yl carbonate.

Workflow: Spectroscopic Analysis

Caption: General workflow for spectroscopic sample analysis.

A. NMR Data Acquisition (¹H and ¹³C)

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; it must dissolve the sample without reacting with it and have minimal interfering signals.[3]

-

For precise referencing, the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) can be used.[4]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A longer acquisition time and more scans (e.g., 128 or more) are typically required due to the lower natural abundance of the ¹³C isotope.

-

B. IR Data Acquisition (FT-IR)

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal. This is a crucial self-validating step to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum.

-

C. Mass Spectrometry Data Acquisition (HRMS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition (ESI-TOF):

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.

-

Acquire the spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).

-

Perform an internal calibration using a known standard to ensure high mass accuracy. This step is essential for confirming the elemental composition.

-

Conclusion

While experimental data for tert-butyl 1H-indol-4-yl carbonate is not widely published, a robust and reliable prediction of its spectral characteristics can be achieved through the application of fundamental spectroscopic principles and comparison with structurally related molecules. This guide provides a detailed framework for the anticipated ¹H NMR, ¹³C NMR, IR, and MS data. The provided protocols offer a standardized approach to data acquisition, ensuring that researchers can confidently characterize this and similar molecules, confirming their identity and purity, which are critical steps in any synthetic or drug development workflow.

References

- Supporting Information for "A mild and efficient method for the N-tert-butyloxycarbonylation of amines and amino acids".

- Chrostowska, A., et al. (2014). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society.

- Arslan, H., et al. (2024). FT-IR spectrum of tert-butyl... ResearchGate.

- Supplementary Information for "Recycled Pb/C-catalyzed one-pot synthesis of 1-carbonyl-1H-indoles from 2-iodoanilines and calcium carbide".

- Indole N-Boc deprotection method development. ResearchGate.

-

Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Available at: [Link]

- Ravi Kumar, K., et al. (2022). Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. ResearchGate.

- tert-Butyl 1-indolecarboxylate. Sigma-Aldrich.

- Synthesis and reactions of N-protected 2-lithiated pyrroles and indoles. The tert-butoxycarbonyl substituent as a protecting group. The Journal of Organic Chemistry.

- Determination of 2,6-di-tert-butyl-hydroxytoluene and its transformation products in indoor dust and sediment by gas chromatography-mass spectrometry coupled with precolumn derivatization. PubMed.

- CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. Google Patents.

- Infrared Spectroscopy of the tert -Butyl Cation in the Gas Phase. ResearchGate.

- A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. National Institutes of Health (NIH).

- 4-tert-butyl hydrogen N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-aspartate. PubChem.

- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center.

- Almaraz-Girón, M. A., et al. (2024). Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. ResearchGate.

- Interpreting the 13C NMR Spectrum of tert-Butyl 4-hydroxybutanoate: A Technical Guide. Benchchem.

Sources

An In-Depth Technical Guide to the Solubility of tert-Butyl 1H-Indol-4-yl Carbonate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of tert-butyl 1H-indol-4-yl carbonate, a key intermediate in contemporary drug discovery. Designed for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's solubility profile. We will explore the theoretical underpinnings of its solubility based on its molecular structure and provide detailed, field-proven protocols for its empirical determination. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for advancing pharmaceutical research and development.

Introduction: The Significance of Solubility in Drug Development

Tert-butyl 1H-indol-4-yl carbonate belongs to the versatile family of indole derivatives, which are integral scaffolds in a vast array of pharmaceuticals and bioactive molecules.[1] The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen and the carbonate functionalization at the 4-position make it a valuable building block in multi-step organic syntheses. Understanding the solubility of such an intermediate is not merely an academic exercise; it is a critical parameter that dictates its handling, reaction conditions, purification, and ultimately, its utility in a drug development pipeline. Poor solubility can lead to challenges in achieving desired reaction kinetics, complicates purification processes, and can be a significant hurdle in the formulation of active pharmaceutical ingredients (APIs).

This guide will, therefore, equip the researcher with both the predictive framework and the practical tools to thoroughly characterize the solubility of tert-butyl 1H-indol-4-yl carbonate in a range of common organic solvents.

Physicochemical Profile and Theoretical Solubility Predictions

To understand the solubility of a compound, we must first examine its molecular structure and inherent physicochemical properties. The principle of "like dissolves like" serves as our primary guide, suggesting that substances with similar polarities are more likely to be soluble in one another.[2]

Table 1: Physicochemical Properties of tert-Butyl 1H-Indol-4-yl Carbonate

| Property | Value | Source |

| CAS Number | 1093759-65-9 | [3] |

| Molecular Formula | C₁₃H₁₅NO₃ | [3] |

| Molecular Weight | 233.26 g/mol | [3] |

Structural Analysis

The structure of tert-butyl 1H-indol-4-yl carbonate can be deconstructed into three key components that influence its polarity and, by extension, its solubility:

-

Indole Ring System: The bicyclic aromatic indole core is relatively non-polar, suggesting good solubility in aromatic and some non-polar solvents. However, the N-H group (in the deprotected form) can act as a hydrogen bond donor, and the aromatic system can participate in π-π stacking interactions.

-

tert-Butyl Carbonate Group: This bulky, non-polar tert-butyl group significantly contributes to the lipophilicity of the molecule. The carbonate moiety itself introduces polar character through its carbonyl groups, which can act as hydrogen bond acceptors.

-

Overall Polarity: The combination of the large non-polar tert-butyl group and the indole ring, with the polar carbonate linker, results in a molecule of intermediate polarity. The bulky tert-butyl group may also introduce steric hindrance that can affect solvation.

Predicted Solubility Profile

Based on this structural analysis, we can predict a qualitative solubility profile:

-

High Solubility Expected: In chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., tetrahydrofuran, diethyl ether), and esters (e.g., ethyl acetate) where the balance of polarity and the ability to engage in dipole-dipole interactions is optimal.

-

Moderate Solubility Expected: In polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are excellent solvents for a wide range of organic molecules. Solubility of related indole compounds is noted in these solvents.[4] Also, in ketones like acetone and short-chain alcohols like methanol and ethanol, where hydrogen bonding can occur with the carbonate group.

-

Low to Negligible Solubility Expected: In highly non-polar aliphatic hydrocarbon solvents (e.g., hexane, heptane) due to the presence of the polar carbonate group. Similarly, very low solubility is expected in water due to the predominantly non-polar character of the molecule.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for obtaining accurate and actionable data. The following protocols outline a systematic approach to characterizing the solubility of tert-butyl 1H-indol-4-yl carbonate.

Materials and Equipment

-

Solute: High-purity tert-butyl 1H-indol-4-yl carbonate.

-

Solvents: A range of analytical grade organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol, isopropanol, acetonitrile, tetrahydrofuran, DMSO, DMF).

-

Equipment:

-

Analytical balance (readable to at least 0.1 mg).

-

Glass vials (e.g., 2-4 mL) with screw caps.

-

Vortex mixer.

-

Thermostatically controlled shaker or incubator.

-

Centrifuge.

-

Syringes and syringe filters (e.g., 0.22 µm PTFE).

-

Volumetric flasks and pipettes.

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer).

-

Protocol 1: Rapid Qualitative/Semi-Quantitative Solubility Assessment

This initial screening method provides a quick estimation of solubility across a broad range of solvents.

-

Preparation: Add a pre-weighed amount (e.g., 2 mg) of tert-butyl 1H-indol-4-yl carbonate to a series of labeled glass vials.

-

Solvent Addition: Add a fixed volume (e.g., 0.5 mL) of each test solvent to the respective vials.

-

Mixing: Cap the vials securely and vortex for 1-2 minutes at room temperature.

-

Observation: Visually inspect each vial for dissolution. Categorize the results as:

-

Freely Soluble: The solid completely dissolves.

-

Partially Soluble: Some solid dissolves, but a significant portion remains.

-

Slightly Soluble/Insoluble: No apparent dissolution of the solid.

-

-